![molecular formula C5H6N4O B3351700 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine CAS No. 39123-45-0](/img/structure/B3351700.png)
1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine
Overview
Description
1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine is a chemical compound with the molecular formula C7H6N4O. It is commonly known as Nitroso-Pyridazine and is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties, which make it an ideal candidate for use in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine involves the release of NO, which is a potent vasodilator. This compound releases NO through a chemical reaction with thiol-containing proteins, such as cysteine residues in enzymes. The released NO then activates the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then causes relaxation of smooth muscle cells, leading to vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine are mainly related to its ability to release NO. This compound has been shown to regulate blood pressure, prevent atherosclerosis, and protect against ischemia-reperfusion injury. It has also been shown to have anti-inflammatory and antiplatelet effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to study the effects of NO on biological systems without the need for exogenous NO donors. However, one of the limitations of using this compound is its instability, which can lead to the formation of unwanted byproducts.
Future Directions
There are several future directions for the use of 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine in scientific research. One of the areas of interest is the use of this compound in the treatment of cardiovascular diseases. Another area of interest is the use of this compound in the study of the effects of NO on the nervous system. Additionally, the use of this compound in the development of novel NO-releasing materials is an area of active research.
Scientific Research Applications
1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine has various scientific research applications. It is commonly used as a nitric oxide (NO) donor, which makes it an ideal candidate for studying the effects of NO on biological systems. This compound has been used in studies related to the cardiovascular system, such as the regulation of blood pressure and the prevention of atherosclerosis.
properties
IUPAC Name |
N'-hydroxypyridazine-4-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-8-3-4/h1-3,10H,(H2,6,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNTANHCRBVJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=NC=C1/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701135 | |
Record name | 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine | |
CAS RN |
39123-45-0 | |
Record name | 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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